tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)

Self-Assembled Monolayers Kumada-Corriu Coupling Surface Functionalization

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) (CAS 193215-86-0), also named 1,14-tetradecanediol ditosylate, is a C14 linear aliphatic α,ω-bistosylate ester with molecular formula C28H42O6S2 and a molecular weight of 538.76 g/mol. The compound exhibits a melting point of 75 °C and a predicted LogP of approximately 7.1, reflecting its strongly hydrophobic hydrocarbon spacer.

Molecular Formula C28H42O6S2
Molecular Weight 538.8 g/mol
CAS No. 193215-86-0
Cat. No. B3112929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetradecane-1,14-diyl bis(4-methylbenzenesulfonate)
CAS193215-86-0
Molecular FormulaC28H42O6S2
Molecular Weight538.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCOS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C28H42O6S2/c1-25-15-19-27(20-16-25)35(29,30)33-23-13-11-9-7-5-3-4-6-8-10-12-14-24-34-36(31,32)28-21-17-26(2)18-22-28/h15-22H,3-14,23-24H2,1-2H3
InChIKeyQKKCPOPPJNVRRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) CAS 193215-86-0: Technical Baseline for Bulk Procurement & Research Selection


Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) (CAS 193215-86-0), also named 1,14-tetradecanediol ditosylate, is a C14 linear aliphatic α,ω-bistosylate ester with molecular formula C28H42O6S2 and a molecular weight of 538.76 g/mol . The compound exhibits a melting point of 75 °C and a predicted LogP of approximately 7.1, reflecting its strongly hydrophobic hydrocarbon spacer . It functions as a bifunctional electrophile in which both terminal tosylate groups serve as excellent leaving groups for nucleophilic substitution or metal-catalyzed cross-coupling, making it a versatile intermediate for constructing long-chain functional architectures [1].

C14 bifunctional electrophileLinear C14 spacer with two tosylate leaving groups supports chain extension, cross-coupling, and monolayer building.
Hydrophobic spacer (LogP ~7.1)Strongly hydrophobic backbone fits non-aqueous coupling and surface functionalization workflows.
Consistent 98% purity supplySupplied at 98% (HPLC), supporting stoichiometric control in sensitive catalytic reactions.

Why Generic Substitution Fails for Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)


The performance of α,ω-bistosylates in chain‑extension, cross‑coupling, and monolayer‑forming applications is dictated by the precise length and hydrophobicity of their polymethylene spacer. Substituting the C14 backbone with a shorter C8 analogue fundamentally alters the product's architectural dimensions. Similarly, replacing the hydrocarbon spacer with a hydrophilic polyethylene glycol (PEG) segment—as in pentaethylene glycol ditosylate—inverts the solubility profile and diffusion kinetics, disqualifying the alternative for non‑aqueous solution‑phase coupling or hydrophobic surface functionalization . Structural fidelity in the final functional material (self‑assembled monolayer thickness, cross‑linked network mesh size, liquid‑crystal phase behavior) is therefore linked directly to the methylene repeat unit count of the starting bistosylate [1].

Shorter C8 analogue
Reduces alkenyl chain length by 6 methylene units, altering SAM thickness, order, and hydrophobicity. Not interchangeable for C19 silane targets.
PEG-based ditosylate
Hydrophilic spacer (LogP ~1.5) inverts solubility and may promote hydrolysis in water‑sensitive coupling. Unsuitable as a hydrophobic scaffold replacement.
Lower purity grades (95–97%)
Increased sulfonate impurities can compromise catalyst turnover in Li₂CuCl₄‑mediated couplings. Purity specification directly affects yield reproducibility.

Quantitative Evidence Guide for Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) Differentiation


C14 vs. C8 Ditosylate: Cross-Coupling Yield to Long-Chain Alkenylsilane SAM Precursors

In a direct head-to-head comparison under identical Li₂CuCl₄‑catalyzed Grignard cross‑coupling, tetradecane‑1,14‑diol ditosylate (C14) was converted to a C19 ω‑alkenylsilane precursor, whereas octane‑1,8‑diol ditosylate (C8) delivered only a shorter C13 alkenyl chain [1]. Both starting ditosylates were prepared in high yield, but the C14 backbone enabled assembly of nonadecenyltrichlorosilane (NTS), which forms denser, thicker, and more robust SAMs on silicon than the corresponding C13 silane [1]. The synthesis of NTS is explicitly described as ‘very suitable for the formation of SAMs’ and was previously inaccessible via alternative dihalide routes due to radical‑cyclization side reactions [1].

C14 vs. C8 cross‑coupling
Head‑to‑head
C14 → C19 alkenylsilane (NTS) vs. C8 → C13 alkenylsilane
Longer C19 chain yields denser, thicker SAMs; C14 ditosylate is the direct precursor to optimal silane.
Li₂CuCl₄ coupling; yield 92% (C14) vs 96% (C8).
Self-Assembled Monolayers Kumada-Corriu Coupling Surface Functionalization

Hydrophobic Spacer vs. PEG Spacer: Solubility and LogP Differentiation

The all‑hydrocarbon C14 spacer of the target compound confers a computed LogP of ~7.1, in contrast to the pentaethylene glycol ditosylate (CAS 41024‑91‑3) which exhibits an estimated LogP closer to 1.5 and a measured density of 1.26 g/mL [1]. This ~5.6 LogP differential translates to a >10⁵‑fold increase in hydrophobic partitioning (octanol/water), making the C14 bistosylate the appropriate choice for non‑aqueous, aprotic coupling reactions where aqueous solubility promotes hydrolysis of the leaving group .

Hydrophobic vs. PEG spacer
Class‑level
LogP ~7.1 (C14) vs. LogP ~1.5 (PEG ditosylate)
Hydrophobic spacer supports non‑aqueous coupling; PEG analogue may favor hydrolysis.
Computed values; verify under specific reaction conditions.
Drug Discovery Linker Chemistry PROTAC Design Physicochemical Profiling

C14 Backbone Enables Direct Synthesis of 19‑Bromononadec‑1‑ene Via One‑Pot Mg/LiBr Reaction

The C14 bistosylate reacts with magnesium and lithium bromide in diethyl ether/acetone to produce 19‑bromononadec‑1‑ene, a key intermediate for long‑chain ω‑functionalized silanes and self‑assembled monolayer components [1]. The shorter C8 analogue (octane‑1,8‑diol ditosylate) would yield only 13‑bromotridec‑1‑ene under identical conditions, offering 6 fewer methylene units and a substantially different physical profile (lower melting point, reduced hydrophobicity) [2]. This reaction represents the crucial step for elongating the functionalized hydrocarbon chain in a way that dictates the physiochemical character of the final monolayer.

One‑pot Mg/LiBr alkene
Cross‑study
C14 → 19‑bromononadec‑1‑ene; C8 → 13‑bromotridec‑1‑ene
Product chain length directly dictates downstream SAM monomer properties.
Mg, LiBr, Et₂O/acetone, 18 h.
Olefination Reagents ω‑Functionalized Alkenes Organic Synthesis

Chain‑Length‑Driven Control of SAM Thickness and Wetting Properties

Self‑assembled monolayers (SAMs) formed from alkyltrichlorosilanes exhibit a linear relationship between methylene chain length and both ellipsometric thickness and water contact angle [1]. The target C14 bistosylate is the direct synthetic precursor to nonadecenyltrichlorosilane (C19), which forms a SAM approximately 2.3 nm thick with an advancing water contact angle near 112° [1]. By comparison, the C13 silane derived from the C8 bistosylate yields a film roughly 1.7 nm thick with a contact angle about 107–108° [1]. The 0.6 nm increase in thickness and 4–5° increase in contact angle represent a meaningful structural and energetic improvement for applications requiring dense, low‑energy surfaces.

SAM thickness & wetting
Cross‑study
C19 SAM: thickness ~2.3 nm, contact angle ~112° vs. C13 SAM: ~1.7 nm, ~107–108°
Chain‑length increase improves film density and hydrophobicity for surface engineering.
Deposited on hydroxylated Si; values from representative study.
Surface Engineering Contact Angle Tribology

Exclusive C14 Ditritylate Enables Synthesis of ¹³C‑Labeled Cutin/Suberin Dicarboxylic Acid Internal Standards

Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) served as a key intermediate in the preparation of HO₂¹³C–(CH₂)n–¹³CO₂H internal standards for LC‑MS quantitation of cutin and suberin monomers [1]. The C14 backbone matches the native chain length of the target dicarboxylic acid (tetradecanedioic acid, n=12), ensuring identical chromatographic retention and ionization efficiency to the unlabeled analyte [1]. Shorter bistosylate homologues (C8, C12) would generate mismatched internal standards with different retention times, compromising quantitative accuracy in stable isotope dilution analysis [2].

¹³C‑ISTD synthesis
Supporting evidence
C14 bistosylate → tetradecanedioic acid‑¹³C₂ internal standard
Chain‑length match ensures co‑elution with native analyte for LC‑MS quantitation.
K¹³CN substitution; requires retention‑time verification.
Stable Isotope Labeling Environmental Metabolomics LC‑MS Quantitation

Commercial Purity Benchmark: 98% Supply Consistency for Research-Grade Synthesis

Commercially, tetradecane-1,14-diyl bis(4-methylbenzenesulfonate) is consistently supplied at 98% purity by Leyan (Shanghai Haohong Biomedical Technology), with availability confirmed for 250 mg to 5 g scales . This purity level meets the requirements for stoichiometric control in cross‑coupling and labeling reactions, where bistosylate purity directly impacts yield and product purity [1]. In contrast, many shorter‑chain bistosylates are supplied at 95% or lower, potentially introducing reactive impurities that compromise catalyst turnover in copper‑catalyzed coupling steps .

Commercial purity
Supporting evidence
98% (HPLC)
Specification reduces impurity‑driven side reactions in catalytic couplings.
Supplier data; confirm by in‑house QC.
Chemical Procurement Reproducibility Synthetic Chemistry

High-Value Research and Industrial Application Scenarios for Tetradecane-1,14-diyl bis(4-methylbenzenesulfonate)


Synthesis of Long-Chain ω-Alkenyltrichlorosilanes for High-Quality Self-Assembled Monolayers (SAMs)

The compound is the preferred starting material for Li₂CuCl₄‑catalyzed cross‑coupling to generate nonadecenyltrichlorosilane (NTS) [1]. NTS forms SAMs on hydroxylated silicon with a thickness of ~2.3 nm and water contact angle ~112°, superior to the ~1.7 nm and ~107° obtained from the C13 silane derived from the shorter C8 ditosylate [2]. Researchers requiring dense, ordered hydrophobic surfaces for molecular electronics, tribology, or biosensing should select the C14 bistosylate to ensure optimal monolayer performance.

Preparation of ¹³C‑Labelled Internal Standards for Cutin and Suberin Monomer Quantitation by LC‑MS

The C14 bistosylate is essential for synthesizing HO₂¹³C–(CH₂)₁₂–¹³CO₂H, the isotopologue matching the native tetradecanedioic acid released during plant polyester depolymerization [1]. Using a shorter-chain bistosylate would produce a standard with different chromatographic retention, violating the principle of co‑elution in stable isotope dilution mass spectrometry. Environmental metabolomics groups and plant biochemistry laboratories should procure this specific chain length for accurate LC‑MS quantitation [2].

Hydrophobic Cross‑Linker or Spacer in Non‑Aqueous Polymer and Supramolecular Synthesis

With a LogP of ~7.1, the C14 bistosylate is well‑suited for non‑aqueous chain‑extension and cross‑linking reactions where water‑sensitive catalysts or electrophiles are employed [1]. Compared to PEG‑based ditosylates (LogP ~1.5), the hydrocarbon backbone minimizes competing hydrolysis, preserving leaving‑group integrity during extended reaction times. This makes it the reagent of choice for synthesizing hydrophobic polyesters, polyethers, or rotaxane precursors in organic solvents [2].

Synthesis of ω‑Bromo‑α‑alkenes as Versatile Intermediates for Surfactants and Functional Materials

The compound reacts with Mg/LiBr to afford 19‑bromononadec‑1‑ene in a one‑pot protocol [1]. This C19 ω‑bromoalkene serves as a building block for long‑chain surfactants, lubricant additives, and functionalized nanoparticles. The C14 backbone yields six more methylene units than the C8 analogue, resulting in a product with significantly higher melting point, viscosity, and hydrophobicity—properties critical for high‑temperature lubricants and water‑repellent coatings [2].

Application
Selection Property
Validation Focus
SAM precursor synthesis
C14 backbone for C19 alkenylsilane
Monolayer thickness and order
LC‑MS internal standard
Chain‑length match to tetradecanedioic acid
Retention time and ionization matching
Non‑aqueous polymer synthesis
High LogP hydrophobic spacer
Hydrolysis resistance in aprotic media
ω‑Bromoalkene intermediate
C19 ω‑bromoalkene generation
Chain‑length‑dependent physical properties
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